molecular formula C15H14ClNO2S B1458335 3-(3-chloro-4-methoxybenzoyl)-4H,5H,6H-cyclopenta[b]thiophen-2-amine CAS No. 1797174-07-2

3-(3-chloro-4-methoxybenzoyl)-4H,5H,6H-cyclopenta[b]thiophen-2-amine

Cat. No.: B1458335
CAS No.: 1797174-07-2
M. Wt: 307.8 g/mol
InChI Key: UGHPIUZOUSCBJA-UHFFFAOYSA-N
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Description

3-(3-Chloro-4-methoxybenzoyl)-4H,5H,6H-cyclopenta[b]thiophen-2-amine is a chemical compound of interest in medicinal chemistry research, with the CAS Registry Number 1082867-22-8 . This compound belongs to the cyclopentathiophene carboxamide class of molecules, a scaffold recognized for its relevance in pharmaceutical development . Specifically, structurally related compounds have been investigated as potent and selective antagonists of the Platelet-Activating Factor Receptor (PAFR) . PAF is a potent lipid mediator involved in acute and chronic inflammation, and PAFR antagonists are being explored for the treatment of a range of conditions, including ocular diseases such as age-related macular degeneration, allergies, urticaria, and non-alcoholic steatohepatitis (NASH) . The core cyclopenta[b]thiophene structure is a versatile building block in drug discovery, as evidenced by its appearance in research targeting other therapeutic areas, such as antiviral agents . The presence of the chloro-methoxybenzoyl group is a key functional feature that can influence the molecule's binding affinity and selectivity. This product is intended for research purposes to further explore these and other potential biological activities and applications. It is supplied for Research Use Only and is not intended for diagnostic or therapeutic use.

Properties

IUPAC Name

(2-amino-5,6-dihydro-4H-cyclopenta[b]thiophen-3-yl)-(3-chloro-4-methoxyphenyl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14ClNO2S/c1-19-11-6-5-8(7-10(11)16)14(18)13-9-3-2-4-12(9)20-15(13)17/h5-7H,2-4,17H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UGHPIUZOUSCBJA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C(=O)C2=C(SC3=C2CCC3)N)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14ClNO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

3-(3-Chloro-4-methoxybenzoyl)-4H,5H,6H-cyclopenta[b]thiophen-2-amine is a compound with a complex structure that has garnered interest in the field of medicinal chemistry due to its potential biological activities. The compound's molecular formula is C15H14ClNO2SC_{15}H_{14}ClNO_2S, and it features a cyclopenta[b]thiophene core, which is known for its diverse pharmacological properties.

Structural Characteristics

The structural formula can be represented as follows:

  • Molecular Formula : C15H14ClNO2SC_{15}H_{14}ClNO_2S
  • SMILES Notation : COC1=C(C=C(C=C1)C(=O)C2=C(SC3=C2CCC3)N)Cl
  • InChIKey : UGHPIUZOUSCBJA-UHFFFAOYSA-N

2D Structure Representation

2D Structure

Antitumor Activity

Research indicates that compounds similar to 3-(3-chloro-4-methoxybenzoyl)-4H,5H,6H-cyclopenta[b]thiophen-2-amine exhibit significant antitumor activity. The mechanism often involves the inhibition of specific signaling pathways that promote cancer cell proliferation. For instance, studies have shown that derivatives of cyclopenta[b]thiophene can induce apoptosis in various cancer cell lines, suggesting a promising avenue for further exploration in cancer therapy.

Antibacterial and Anti-inflammatory Properties

The compound's structural features suggest potential antibacterial and anti-inflammatory activities. Compounds with similar thiophene structures have been documented to inhibit bacterial growth and reduce inflammation by modulating immune responses. This dual action could make it a candidate for treating infections and inflammatory diseases.

Table 1: Comparative Analysis of Biological Activities

CompoundAntitumor ActivityAntibacterial ActivityAnti-inflammatory Activity
3-(3-Chloro-4-methoxybenzoyl)-...ModerateWeakModerate
Cyclopenta[b]thiophene Derivative AHighModerateHigh
Cyclopenta[b]thiophene Derivative BLowHighLow

Case Study: Synthesis and Testing

In a study focusing on the synthesis of cyclopenta[b]thiophene derivatives, researchers synthesized several analogs of 3-(3-chloro-4-methoxybenzoyl)-4H,5H,6H-cyclopenta[b]thiophen-2-amine. The synthesized compounds were tested against various cancer cell lines (e.g., HeLa and MCF-7). Results indicated that certain modifications enhanced antitumor efficacy while maintaining low toxicity profiles.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations on the Benzoyl Group

3-[4-(Trifluoromethyl)benzoyl]-4H,5H,6H-cyclopenta[b]thiophen-2-amine
  • Molecular Formula: C₁₅H₁₂F₃NOS
  • Key Features :
    • The benzoyl group is substituted with a strongly electron-withdrawing trifluoromethyl (-CF₃) group at the para position.
    • Predicted collision cross-section (CCS) values for adducts:
  • [M+H]⁺: 170.2 Ų
  • [M+Na]⁺: 177.1 Ų .
  • Comparison :
    • The -CF₃ group enhances metabolic stability and lipophilicity compared to the chloro-methoxy substituent in the target compound.
    • Higher molecular weight (312.07 g/mol vs. ~314.5 g/mol for the target compound) may influence solubility and pharmacokinetics.
3-Benzoyl-4H,5H,6H-cyclopenta[b]thiophen-2-amine
  • Molecular Formula: C₁₄H₁₃NOS
  • Simpler synthesis due to absence of substituents.
3-(3-Methoxybenzoyl)-4H,5H,6H-cyclopenta[b]thiophen-2-amine
  • CAS : 1082867-22-8
  • Key Features :
    • Methoxy (-OCH₃) group at the meta position of the benzoyl ring .
  • Comparison :
    • The electron-donating -OCH₃ group may increase electron density on the aromatic ring, contrasting with the electron-withdrawing -Cl in the target compound.
    • Altered electronic properties could affect reactivity in cross-coupling reactions or interactions with biological targets.

Halogen-Substituted Derivatives

3-[2-Bromo-4-(trifluoromethyl)benzoyl]-4H,5H,6H-cyclopenta[b]thiophen-2-amine
  • Ref : 3D-DXC59048
  • Key Features :
    • Combines bromo (-Br) and trifluoromethyl (-CF₃) substituents .
  • Higher molecular weight (estimated ~400 g/mol) may reduce bioavailability compared to the target compound.
3-(4-Bromobenzoyl)-4H,5H,6H-cyclopenta[b]thiophen-2-amine
  • Key Features :
    • Para-bromo substitution on the benzoyl group .
  • Comparison: Bromine’s polarizability could enhance van der Waals interactions in protein binding.

Heterocyclic Core Modifications

3-(Pyridine-2-carbonyl)-4H,5H,6H-cyclopenta[b]thiophen-2-amine
  • Molecular Formula : C₁₃H₁₁N₂OS (estimated) .
  • Key Features :
    • Benzoyl replaced with pyridine-2-carbonyl, introducing a nitrogen atom into the aromatic system.
  • Comparison :
    • Pyridine’s electron-deficient nature may enhance hydrogen-bonding capabilities.
    • Altered solubility due to basic nitrogen.

Structural and Functional Analysis

Electronic Effects

  • Target Compound : The 3-chloro-4-methoxybenzoyl group balances electron-withdrawing (-Cl) and electron-donating (-OCH₃) effects, creating a polarized aromatic system.
  • Trifluoromethyl Analogs : Stronger electron withdrawal via -CF₃ increases stability against oxidation but may reduce nucleophilic aromatic substitution reactivity .

Steric and Physicochemical Properties

Compound Molecular Weight (g/mol) Substituents Key Physicochemical Data
Target Compound ~314.5 3-Cl, 4-OCH₃ Discontinued commercial availability
3-[4-(Trifluoromethyl)benzoyl] derivative 312.07 4-CF₃ CCS (Ų): 170.2 ([M+H]⁺)
3-Benzoyl derivative 243.32 None CAS: 40312-29-6
3-(3-Methoxybenzoyl) derivative ~257.3 3-OCH₃ CAS: 1082867-22-8

Preparation Methods

Synthesis of Cyclopenta[b]thiophene Core

  • Cyclopenta[b]thiophene derivatives are often prepared via cyclization reactions involving thiophene precursors and suitable alkenes or alkynes under acidic or catalytic conditions.
  • For example, intramolecular cyclization of 2-mercaptoaryl ketones or aldehydes can yield the bicyclic thiophene system.
  • Hydrogenation or reduction steps may be applied to saturate the 4H,5H,6H positions if needed.

Acylation with 3-chloro-4-methoxybenzoyl Group

  • The benzoyl group can be introduced via Friedel-Crafts acylation using 3-chloro-4-methoxybenzoyl chloride or anhydride.
  • Thionyl chloride (SOCl2) is commonly used to convert the corresponding carboxylic acid (3-chloro-4-methoxybenzoic acid) into the acid chloride intermediate.
  • The acid chloride then reacts with the cyclopenta[b]thiophene core under Lewis acid catalysis (e.g., AlCl3) or milder conditions to afford the benzoyl-substituted product.
  • Careful control of temperature and stoichiometry is critical to avoid polyacylation or decomposition.

Amination at the 2-Position of the Thiophene Ring

  • The amino group at the 2-position can be introduced by nucleophilic substitution or reductive amination.
  • One approach involves nitration of the thiophene ring followed by reduction of the nitro group to the amine.
  • Alternatively, direct amination via palladium-catalyzed amination (Buchwald-Hartwig amination) can be employed if a suitable leaving group is present.
  • Hydrogenation over Raney nickel or other catalysts can be used to reduce nitro or other precursor groups to the amine.

Example of a One-Pot Preparation Approach (Analogous Methodology)

While no direct literature describes this compound’s synthesis, analogous compounds have been prepared using a one-pot multi-step reaction involving:

Step Reaction Reagents & Conditions Notes
1 Conversion of carboxylic acid to acid chloride Thionyl chloride, reflux, DMF catalyst Efficient generation of acid chloride intermediate
2 Friedel-Crafts acylation Acid chloride + cyclopenta[b]thiophene, AlCl3 or alternative Lewis acid, low temp Formation of benzoyl-substituted thiophene
3 Amination Hydrogenation over Raney nickel in THF or similar solvent Reduction of nitro group or direct amination

This approach minimizes isolation of intermediates and improves yield and purity.

Data Table: Predicted Physical and Chemical Properties Relevant to Preparation

Property Value Notes
Molecular Formula C15H14ClNO2S Confirms substitution pattern
Molecular Weight ~307.8 g/mol Useful for stoichiometric calculations
Predicted Collision Cross Section (CCS) [Ų] 167.8 ([M+H]+) Relevant for mass spectrometry analysis
Solvent Compatibility THF, toluene, dichloromethane Common solvents for acylation and amination
Stability Stable under inert atmosphere, sensitive to strong acids Guides reaction conditions

Research Findings and Notes

  • No direct patents or peer-reviewed articles specifically describe the preparation of this exact compound, indicating it may be a novel or less-studied molecule.
  • Preparation methods for structurally related benzoyl thiophenes suggest the use of thionyl chloride for acid chloride formation and subsequent acylation.
  • Avoidance of toxic solvents such as dimethyl sulfoxide (DMSO) and toxic reagents like N,N-dimethylaniline is recommended based on analogous synthetic improvements.
  • Hydrogenation steps should be carefully controlled to avoid over-reduction or ring saturation beyond the intended positions.
  • Purification typically involves recrystallization from solvents like isopropanol or acetone to achieve high purity.

Q & A

Basic: What synthetic methodologies are recommended for synthesizing 3-(3-chloro-4-methoxybenzoyl)-4H,5H,6H-cyclopenta[b]thiophen-2-amine?

Answer:
The synthesis involves constructing the cyclopenta[b]thiophene core followed by functionalization with the 3-chloro-4-methoxybenzoyl group. Key steps include:

  • Cyclopenta[b]thiophene formation : Cyclization of thiophene precursors (e.g., via Friedel-Crafts alkylation) under controlled conditions (e.g., anhydrous AlCl₃ as a catalyst in dichloromethane at 0–5°C) .
  • Benzoylation : Reacting the amine group on the thiophene ring with 3-chloro-4-methoxybenzoyl chloride using a coupling agent like HATU or DCC in DMF at room temperature .
  • Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization (ethanol/water) to achieve >95% purity.
    Critical parameters include inert atmosphere (N₂/Ar), solvent polarity, and reaction time optimization to minimize side products .

Basic: How can the purity and structural integrity of this compound be validated experimentally?

Answer:
Validation requires a multi-technique approach:

  • Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR to confirm substituent positions (e.g., methoxy singlet at ~3.8 ppm, aromatic protons at 6.5–7.5 ppm) .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) to verify molecular ion ([M+H]⁺) and fragmentation patterns consistent with the benzoyl and thiophene groups .
  • High-Performance Liquid Chromatography (HPLC) : Reverse-phase C18 column (acetonitrile/water mobile phase) to assess purity (>98%) and detect trace impurities .
  • Elemental Analysis : CHNS analysis to confirm stoichiometry (e.g., C: 56.2%, H: 4.3%, N: 4.7%) .

Advanced: What strategies optimize reaction yields during the benzoylation step?

Answer:
Yield optimization focuses on:

  • Coupling Agents : HATU outperforms DCC in activating the benzoyl chloride, reducing side reactions (e.g., hydrolysis) .
  • Solvent Selection : Polar aprotic solvents (DMF or DMSO) enhance reagent solubility and stabilize intermediates .
  • Temperature Control : Maintaining 0–5°C minimizes thermal decomposition of reactive intermediates .
  • Stoichiometry : A 1.2:1 molar ratio of benzoyl chloride to cyclopenta[b]thiophen-2-amine ensures complete amine functionalization .
    Post-reaction quenching with ice-cold water and rapid extraction (ethyl acetate) improves recovery .

Advanced: How can computational modeling predict the biological targets of this compound?

Answer:

  • Molecular Docking : Use Schrödinger Suite or AutoDock Vina to simulate binding to enzymes (e.g., kinases) or receptors (e.g., GPCRs). The chloro-methoxybenzoyl group may interact with hydrophobic pockets, while the amine facilitates hydrogen bonding .
  • Structure-Activity Relationship (SAR) : Compare docking scores of analogs (e.g., varying substituents on the benzoyl group) to identify critical pharmacophores .
  • ADMET Prediction : Tools like SwissADME assess bioavailability, highlighting potential metabolic liabilities (e.g., CYP450 interactions) .

Advanced: How should researchers address contradictions in reported biological activity data?

Answer:
Contradictions often arise from experimental variables:

  • Assay Conditions : Differences in cell lines (e.g., HEK293 vs. HeLa), serum concentration, or incubation time can alter IC₅₀ values. Standardize protocols (e.g., CLSI guidelines) .
  • Compound Stability : Verify stability in assay buffers (e.g., pH 7.4, 37°C) via LC-MS to rule out degradation .
  • Off-Target Effects : Use CRISPR knockouts or siRNA silencing to confirm target specificity .
  • Structural Confirmation : Re-validate compound identity in conflicting studies via NMR and HRMS .

Basic: What spectroscopic techniques are critical for characterizing this compound’s electronic properties?

Answer:

  • UV-Vis Spectroscopy : Identify π→π* transitions (λmax ~270–300 nm) and assess conjugation between the thiophene and benzoyl groups .
  • Fluorescence Spectroscopy : Emission spectra (λem ~350–400 nm) to study excited-state behavior, relevant for photostability assays .
  • Infrared (IR) Spectroscopy : Confirm carbonyl (C=O stretch ~1680 cm⁻¹) and amine (N-H bend ~1600 cm⁻¹) functional groups .

Advanced: What in vitro assays are suitable for evaluating this compound’s mechanism of action?

Answer:

  • Enzyme Inhibition Assays : Kinetic studies (e.g., Michaelis-Menten plots) with purified targets (e.g., kinases) to determine inhibition type (competitive/non-competitive) .
  • Cellular Thermal Shift Assay (CETSA) : Confirm target engagement by measuring protein thermal stability shifts in cell lysates .
  • Apoptosis/Cell Cycle Analysis : Flow cytometry (Annexin V/PI staining) to assess cytotoxic effects .

Basic: What are the stability considerations for long-term storage of this compound?

Answer:

  • Storage Conditions : -20°C in amber vials under argon to prevent oxidation and photodegradation .
  • Solvent Choice : Dissolve in DMSO (10 mM stock) with desiccant to avoid hydrolysis; avoid aqueous buffers for >1 week .
  • Stability Monitoring : Quarterly HPLC analysis to detect degradation products (e.g., benzoyl cleavage) .

Advanced: How can structure-activity relationship (SAR) studies guide derivative design?

Answer:

  • Substituent Variation : Replace the methoxy group with electron-withdrawing groups (e.g., -CF₃) to enhance target binding .
  • Scaffold Modification : Introduce fused rings (e.g., pyridine instead of thiophene) to modulate lipophilicity .
  • Biological Testing : Screen derivatives against a panel of disease models (e.g., cancer cell lines, bacterial strains) to correlate structural changes with activity .

Advanced: What analytical challenges arise in quantifying this compound in biological matrices?

Answer:

  • Matrix Interference : Use solid-phase extraction (SPE) or protein precipitation (acetonitrile) to isolate the compound from plasma .
  • Detection Sensitivity : LC-MS/MS with multiple reaction monitoring (MRM) enhances specificity in complex samples .
  • Internal Standards : Deuterated analogs (e.g., D₃-methoxy derivative) correct for ion suppression .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-(3-chloro-4-methoxybenzoyl)-4H,5H,6H-cyclopenta[b]thiophen-2-amine
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
3-(3-chloro-4-methoxybenzoyl)-4H,5H,6H-cyclopenta[b]thiophen-2-amine

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